molecular formula C13H16N2O B5560357 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol CAS No. 347364-77-6

3-[(dimethylamino)methyl]-2-methyl-4-quinolinol

Cat. No.: B5560357
CAS No.: 347364-77-6
M. Wt: 216.28 g/mol
InChI Key: FVAVNQFLQWPNAF-UHFFFAOYSA-N
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Description

3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol is an organic compound with a complex structure that includes a quinoline ring substituted with a dimethylaminomethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol typically involves multi-step organic reactions. One common method is the Mannich reaction, where a secondary amine (dimethylamine), formaldehyde, and a compound containing an active hydrogen atom (such as a quinoline derivative) are reacted together. The reaction conditions often include an acidic or basic catalyst and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Mannich reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylaminomethyl group, where nucleophiles like halides or thiols replace the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylaminomethyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a similar structure but lacking the dimethylaminomethyl and methyl groups.

    2-Methylquinoline: Similar to 3-[(dimethylamino)methyl]-2-methyl-4-quinolinol but without the dimethylaminomethyl group.

    4-Hydroxyquinoline: Contains a hydroxyl group at the 4-position, similar to the 4-quinolinol structure.

Uniqueness

This compound is unique due to the presence of both the dimethylaminomethyl and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substitutions can enhance its solubility, binding affinity, and overall effectiveness in various applications.

Properties

IUPAC Name

3-[(dimethylamino)methyl]-2-methyl-1H-quinolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-9-11(8-15(2)3)13(16)10-6-4-5-7-12(10)14-9/h4-7H,8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVAVNQFLQWPNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=CC=CC=C2N1)CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401243598
Record name 3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347364-77-6
Record name 3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=347364-77-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Dimethylamino)methyl]-2-methyl-4-quinolinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401243598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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